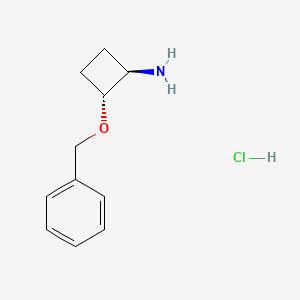
(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to interesting chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclobutanes is through the [2+2] cycloaddition reaction, where two alkenes react to form a cyclobutane ring . This reaction can be catalyzed by various metal catalysts under specific conditions.
Industrial Production Methods
Industrial production of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce different amine compounds.
Scientific Research Applications
(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the synthesis of materials with specific properties, such as polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring structure.
Cyclobutanone: A cyclobutane derivative with a ketone functional group.
Cyclobutylamine: A cyclobutane derivative with an amine functional group.
Uniqueness
(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride is unique due to the presence of both the benzyloxy and amine groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 |
InChI Key |
MQVMPQVTUIISOY-NDXYWBNTSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1N)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(C1N)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


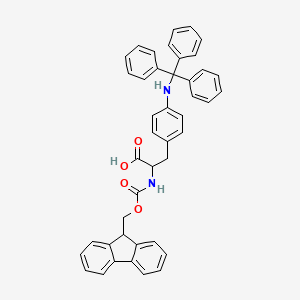
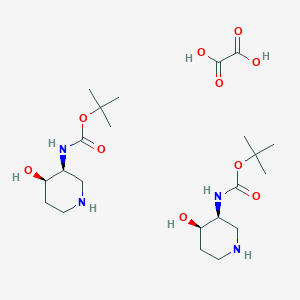
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)
![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)
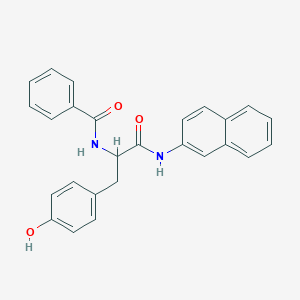
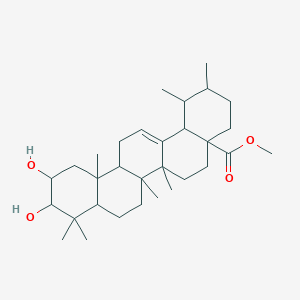
![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)

![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277707.png)
![[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt](/img/structure/B12277714.png)
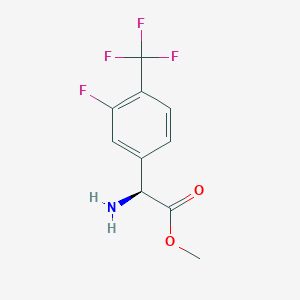
![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)

